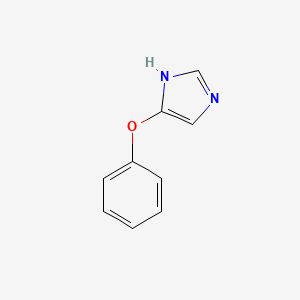

5-phenoxy-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104672-19-7 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-phenoxy-1H-imidazole |

InChI |

InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)12-9-6-10-7-11-9/h1-7H,(H,10,11) |

InChI Key |

PCRODLZZZPRWHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 5 Phenoxy 1h Imidazole Analogues

Retrosynthetic Analysis of the 5-Phenoxy-1H-Imidazole Scaffold

A retrosynthetic analysis of the this compound scaffold provides a roadmap for its synthesis by identifying key bond disconnections and revealing potential starting materials. The core imidazole (B134444) ring can be deconstructed in several ways, suggesting various synthetic routes.

One common disconnection strategy for the imidazole ring is to break the C2-N3 and C4-C5 bonds. This leads to precursors such as an α-phenoxy-α-amino ketone or its equivalent and a formamide (B127407) or a similar one-carbon source. This approach is conceptually related to the classic Debus-Radziszewski imidazole synthesis.

Another plausible retrosynthetic disconnection involves breaking the N1-C2 and N3-C4 bonds. This pathway suggests a synthetic route starting from a phenoxy-substituted glyoxal (B1671930) derivative, an aldehyde, and ammonia (B1221849). This approach aligns with multicomponent reaction strategies that are highly efficient in building molecular complexity in a single step.

A third disconnection can be envisioned between the C5-O bond and the imidazole ring itself. This suggests a strategy where a pre-formed 5-hydroxy-1H-imidazole or a 5-halo-1H-imidazole is coupled with a phenol (B47542) derivative. This late-stage functionalization approach would be particularly useful for creating a library of this compound analogues with diverse substitution patterns on the phenoxy ring.

These retrosynthetic pathways highlight the key building blocks required for the synthesis of the this compound scaffold and pave the way for the exploration of various direct synthetic methodologies.

Direct Synthesis Approaches for Substituted Imidazoles Relevant to this compound

The direct synthesis of the imidazole ring is a cornerstone of heterocyclic chemistry. Numerous methods have been developed, many of which can be adapted for the synthesis of this compound analogues. These approaches include one-pot multicomponent reactions, regioselective synthesis strategies, and various catalytic methodologies.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. researchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. Several MCRs have been developed for the synthesis of substituted imidazoles and can be conceptually applied to the synthesis of this compound analogues.

The Debus-Radziszewski reaction and its variations are classic examples of MCRs for imidazole synthesis. tandfonline.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. To synthesize a this compound analogue using this approach, a phenoxy-substituted 1,2-dicarbonyl compound could be reacted with an aldehyde and ammonium (B1175870) acetate (B1210297). tandfonline.com

Modern MCRs often employ catalysts to improve efficiency and selectivity. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved through a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate using various catalysts such as MoO3/SiO2 and cupric chloride. tandfonline.com The use of a recyclable solid acid catalyst like MoO3/SiO2 offers an environmentally benign approach to imidazole synthesis. tandfonline.com

| Catalyst | Starting Materials | Solvent | Conditions | Yield (%) | Reference |

| MoO3/SiO2 | Benzil (B1666583), Benzaldehyde, Ammonium acetate | Acetonitrile | Reflux | 95 | tandfonline.com |

| CuCl2·2H2O | Benzil, 4-Methoxybenzaldehyde, Ammonium acetate | Solvent-free | Microwave, 12 min | 92 | |

| Dicationic magnetic room temperature ionic liquid | Benzil, Aromatic aldehydes, Ammonium acetate | - | - | High | oiccpress.com |

This table presents data for the synthesis of 2,4,5-trisubstituted imidazoles, which are analogous structures to the target compound.

The regioselective synthesis of substituted imidazoles is crucial for accessing specific isomers with desired biological activities. Achieving regiocontrol in the synthesis of 5-substituted imidazoles, such as this compound, requires careful selection of starting materials and reaction conditions.

One strategy for the regioselective synthesis of 5-substituted imidazoles involves the use of precursors that direct the substitution to the desired position. For example, the reaction of electron-withdrawing group-substituted allenyl sulfonamides with amines has been shown to produce 4- and 5-functionalized imidazoles regioselectively, with the outcome depending on the substituents on the nitrogen atoms. nih.gov This methodology could potentially be adapted to introduce a phenoxy group at the 5-position.

Another approach involves the modification of a pre-formed imidazole ring. For instance, transition metal-catalyzed cross-coupling reactions can be used to introduce substituents at specific positions of the imidazole core. While C-H activation at the C2 or C4/C5 positions of the imidazole ring is a common strategy, the regioselective functionalization at the C5 position can be challenging. researchgate.net

The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool for the construction of the imidazole ring and can be adapted for regioselective synthesis. nih.gov By carefully choosing the aldehyde and amine components, it is possible to control the substitution pattern of the resulting imidazole. For the synthesis of a this compound, a phenoxy-substituted imine could be reacted with TosMIC.

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal and Brønsted acid catalysis have been extensively employed in the construction of the imidazole ring.

Transition metal catalysts have been widely used to facilitate the synthesis of imidazoles through various reaction pathways, including cross-coupling reactions, C-H activation, and cyclization reactions. researchgate.net While direct synthesis of the imidazole ring using transition metals is common, they are also instrumental in the functionalization of pre-formed imidazole scaffolds.

For the synthesis of this compound analogues, a transition metal-catalyzed cross-coupling reaction could be a viable strategy. For instance, a 5-halo-1H-imidazole could be coupled with a phenol derivative in the presence of a palladium or copper catalyst. This approach offers the flexibility to introduce a wide variety of substituted phenoxy groups.

Furthermore, transition metal oxides, such as TiO2, have been used to promote the one-pot, three-component synthesis of 2,4,5-triarylimidazoles from benzil, aromatic aldehydes, and ammonium acetate. ijsr.net This method provides good yields and operational simplicity.

| Catalyst | Reaction Type | Key Features | Reference |

| Palladium or Copper | Cross-coupling | Late-stage functionalization of a 5-halo-imidazole | researchgate.net |

| TiO2 | One-pot condensation | Mild oxidant, good yields | ijsr.net |

| Rh(III) | C-H activation | Double C-H activation of 2-substituted imidazoles | beilstein-journals.org |

This table provides examples of transition metal-catalyzed reactions for the synthesis and functionalization of imidazoles.

Brønsted acid catalysis offers a metal-free alternative for the synthesis of imidazoles, often proceeding under mild and environmentally friendly conditions. organic-chemistry.orgacs.orgarabjchem.org These catalysts can activate substrates and facilitate key bond-forming steps in the imidazole ring formation.

A notable example is the Brønsted acid-catalyzed multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to afford 1,2,5-trisubstituted imidazoles. organic-chemistry.orgacs.org This reaction proceeds with high regioselectivity and functional group compatibility. By selecting appropriate starting materials, this methodology could be adapted for the synthesis of imidazoles with a phenoxy substituent at the 5-position. Benzoic acid has been shown to be an effective catalyst for this transformation. organic-chemistry.org

Brønsted acidic ionic liquids have also emerged as efficient and recyclable catalysts for the synthesis of 2,4,5-trisubstituted imidazoles via a one-pot, three-component condensation of benzil or benzoin, aldehydes, and ammonium acetate under solvent-free conditions. arabjchem.org This approach aligns with the principles of green chemistry.

| Catalyst | Starting Materials | Key Features | Reference |

| Benzoic acid | Vinyl azides, Aromatic aldehydes, Aromatic amines | Metal-free, high regioselectivity for 1,2,5-trisubstitution | organic-chemistry.orgacs.org |

| (4-sulfobutyl)tris(4-sulfophenyl) phosphonium (B103445) hydrogen sulfate | Benzil/benzoin, Aldehydes, Ammonium acetate | Brønsted acidic ionic liquid, solvent-free, recyclable | arabjchem.org |

This table summarizes Brønsted acid-catalyzed methods for the synthesis of substituted imidazoles.

Catalytic Methodologies in Imidazole Ring Construction

Heterogeneous Catalysis in Imidazole Synthesis

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which aligns with the principles of green chemistry. The synthesis of substituted imidazoles has been effectively achieved using various heterogeneous catalytic systems. These methods can be adapted for the synthesis of this compound analogues, typically through a one-pot, multi-component reaction.

One of the common strategies involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia. For the synthesis of a this compound analogue, a potential precursor could be a phenoxy-substituted 1,2-dicarbonyl compound.

Several heterogeneous catalysts have been reported for the synthesis of tri- and tetra-substituted imidazoles, which could be explored for the synthesis of this compound derivatives. nih.govrasayanjournal.co.innih.govresearchgate.net For instance, ZSM-11 zeolites have demonstrated high catalytic activity in the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov The reaction proceeds with high yields and short reaction times, and the catalyst can be recycled multiple times without a significant loss of activity. nih.gov Another example is the use of a chromium-containing metal-organic framework (MOF), MIL-101(Cr), which has been successfully employed for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions.

The general mechanism for these syntheses often involves the initial condensation of the aldehyde and ammonia (from ammonium acetate) to form a diimine intermediate, which then reacts with the dicarbonyl compound to form the imidazole ring. The use of a heterogeneous acid catalyst can facilitate these condensation steps.

| Catalyst | Reaction Type | Key Features | Potential for this compound Synthesis |

|---|---|---|---|

| ZSM-11 Zeolite | Four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles | Solvent-free conditions, high yields, reusable catalyst. nih.gov | Applicable if a phenoxy-substituted precursor is used. |

| MIL-101(Cr) (MOF) | Three-component synthesis of 2,4,5-trisubstituted imidazoles | Solvent-free, short reaction times, high yields. | Potentially suitable for the synthesis of 2,4-diphenoxy-5-substituted imidazoles. |

| Syzygium cumini seed extract | Three-component synthesis of 2,4,5-triaryl imidazoles | Green catalyst, good yields, eco-friendly. rasayanjournal.co.in | Could be explored for a green synthesis approach. |

Advanced Synthetic Transformations for this compound Derivatives

A novel approach to the synthesis of functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This methodology provides an efficient route to 2-substituted 1H-imidazoles and could be a potential strategy for accessing this compound analogues if a suitable phenoxy-substituted triazole precursor can be synthesized.

The process involves the intramolecular cyclization of a 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole, followed by the opening of the triazole ring and insertion of an in-situ formed carbene intermediate into the O-H bond of an alcohol under acidic conditions. While direct application to a 5-phenoxy substituted system has not been reported, the versatility of this method suggests its potential for creating a C-O bond at a specific position, which could be leveraged for the introduction of a phenoxy group.

The functionalization of a pre-existing imidazole ring is a powerful strategy for the synthesis of diverse derivatives. For a this compound, the C2 and C4 positions would be the primary targets for further modification. Palladium-catalyzed C(sp²)–H functionalization is a key method for introducing new substituents onto the imidazole core. acs.orgnih.gov

An efficient strategy for constructing fused imidazole derivatives has been developed through a palladium-catalyzed isocyanide insertion reaction. acs.orgnih.gov This methodology allows for the C(sp²)–H functionalization of the imidazole at the C2 and C4 positions, leading to the formation of indeno[1,2-d]imidazole and imidazo[1,2-a]indole skeletons. acs.orgnih.gov This approach could potentially be applied to a this compound, allowing for the introduction of complex fused ring systems at the C4 position.

Another important aspect of ring functionalization is the selective oxidation of the imidazole ring. For instance, the oxidation of the imidazole ring in histidine residues has been studied using an ascorbic acid-copper ion system, which is initiated by the addition of a hydroxyl radical at the C-2 position. nih.gov Such selective oxidation could be a pathway to introduce hydroxyl groups or other functionalities at specific positions of the this compound ring, which can then be further modified.

Direct C-H arylation is a highly efficient method for the synthesis of arylated imidazoles, which are important scaffolds in medicinal chemistry. Palladium and copper-catalyzed reactions are commonly employed for this purpose. For a this compound, arylation could potentially occur at the C2 and C4 positions.

Palladium complexes with phosphines and N-heterocyclic carbene (NHC) ligands have been shown to be efficient catalysts for the direct C5-arylation of imidazoles with aryl chlorides. acs.org Microwave irradiation can effectively promote these reactions, leading to good yields in short reaction times. acs.org While this specific methodology targets the C5 position, similar catalytic systems could be adapted for the arylation of the C2 and C4 positions of a this compound.

Furthermore, regioselective C2-arylation of imidazo[4,5-b]pyridines has been achieved via direct C-H arylation using a palladium/copper catalytic system. rsc.org This demonstrates the feasibility of selectively functionalizing specific positions on a fused imidazole system, a principle that could be extended to the selective arylation of a this compound. The choice of protecting groups on the imidazole nitrogen can influence the regioselectivity of the arylation. rsc.org

| Catalytic System | Arylating Agent | Position of Arylation | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Phosphine or NHC ligand | Aryl chlorides | C5 | Microwave-assisted, good yields. acs.org |

| Pd(OAc)₂ / CuI | Aryl iodides | C2 (on imidazo[4,5-b]pyridines) | Regioselective, requires N-protection. rsc.org |

| Pd/NHC catalysis | Aryl halides | C5 (on 1,2,4-triazoles) | Applicable to related azoles. |

Spectroscopic and Crystallographic Elucidation of 5 Phenoxy 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state. preprints.org For imidazole (B134444) derivatives, NMR is crucial for assigning proton and carbon environments and investigating dynamic processes like tautomerism. mdpi.comresearchgate.net

The ¹H NMR spectrum of 5-phenoxy-1H-imidazole is expected to show distinct signals corresponding to the protons on the imidazole and phenoxy rings, as well as the N-H proton. The imidazole protons, H-2 and H-4, would typically appear as singlets in the aromatic region. The N-H proton signal is often broad due to quadrupole effects and chemical exchange, and its chemical shift can be highly dependent on the solvent and concentration. researchgate.net In some cases, this signal can be observed as a broad hump at a downfield chemical shift. ijpsonline.com The protons of the phenoxy group would present as a complex multiplet system, reflecting their ortho, meta, and para positions.

Due to the potential for fast prototropic tautomerism between the 4-phenoxy and 5-phenoxy forms in solution, signal averaging or broadening may occur. mdpi.combeilstein-journals.org This dynamic process can complicate the spectra, sometimes leading to the observation of an averaged signal for the H-4/H-5 protons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Data are hypothetical and based on typical values for related imidazole derivatives. ijpsonline.comrsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 11.0 - 13.0 | Broad Singlet |

| H-2 (Imidazole) | ~8.0 | Singlet |

| H-4 (Imidazole) | ~7.5 | Singlet |

| C₆H₅-O (Phenoxy) | 7.0 - 7.4 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the three imidazole carbons and the six carbons of the phenoxy ring. The chemical shifts of the imidazole carbons (C-2, C-4, and C-5) are particularly informative. However, similar to ¹H NMR, fast tautomerism in solution can lead to the averaging of signals for C-4 and C-5, and the signals for quaternary carbons can sometimes be difficult to detect due to poor resolution. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Data are hypothetical and based on typical values for related imidazole derivatives. mdpi.comresearchgate.netrsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Imidazole) | ~145 |

| C-4 (Imidazole) | ~128 |

| C-5 (Imidazole) | ~135 |

| C-ipso (Phenoxy) | ~157 |

| C-ortho (Phenoxy) | ~118 |

| C-meta (Phenoxy) | ~130 |

| C-para (Phenoxy) | ~124 |

To overcome ambiguities in one-dimensional spectra and provide definitive assignments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons, for instance, within the phenoxy ring's spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of protonated carbons in both the imidazole and phenoxy rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons by observing their correlations with nearby protons. For example, correlations between the imidazole H-2 proton and carbons C-4 and C-5 would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the phenoxy group relative to the imidazole ring.

The issue of fast tautomerism in solution, which complicates NMR analysis, can be overcome by using solid-state NMR (ssNMR) spectroscopy. beilstein-journals.orgbeilstein-journals.org Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR allow for the study of molecules in their "frozen" crystalline state, where the tautomeric exchange is suppressed. preprints.org

This approach makes it possible to distinguish between the non-equivalent carbons of a single tautomer. beilstein-journals.org Research on related 2-phenylimidazoles has demonstrated that ¹³C CP-MAS NMR is an effective method for the unambiguous spectroscopic characterization of specific tautomers in the solid state. mdpi.com In some cases, detailed 2D solid-state NMR experiments, such as ¹H-¹³C HETCOR, have suggested that both tautomers can coexist in different domains within the same crystal. mdpi.com Quantum chemical calculations (DFT-GIAO) are often used in conjunction with experimental ssNMR data to identify the most stable tautomer in the solid phase. mdpi.combeilstein-journals.org

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. ahievran.edu.trscialert.net The combined use of both techniques provides complementary information, as some vibrations may be strong in IR and weak in Raman, or vice versa.

For this compound, the spectra would be characterized by several key absorption bands:

N-H Stretching: A broad band in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹, is characteristic of the N-H stretching vibration of the imidazole ring. researchgate.netrsc.org

C-H Stretching: Aromatic C-H stretching vibrations from both the imidazole and phenoxy rings are expected in the 3000-3100 cm⁻¹ region. researchgate.net

Ring Vibrations (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the imidazole ring typically appear in the 1400-1650 cm⁻¹ region. rsc.org

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage (Ar-O-C) would produce strong bands, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

Out-of-Plane (OOP) Bending: Strong bands in the 700-900 cm⁻¹ region correspond to the C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings. researchgate.net

Table 3: Key Vibrational Frequencies for this compound Data are hypothetical and based on typical values for related imidazole and phenoxy ether compounds. researchgate.netrsc.orgahievran.edu.tr

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| C=N / C=C Ring Stretch | 1400 - 1650 | FT-IR, FT-Raman |

| Asymmetric C-O-C Stretch | 1200 - 1250 | FT-IR |

| C-H Out-of-Plane Bend | 700 - 900 | FT-IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₉H₈N₂O), the molecular weight is 160.17 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 160 or 161, respectively. ijpsonline.com

The fragmentation pattern would provide evidence for the compound's structure. Plausible fragmentation pathways for this compound include:

Loss of the phenoxy radical (•OC₆H₅) to give a fragment at m/z 67.

Loss of a phenol (B47542) molecule (HOC₆H₅) following rearrangement.

Cleavage of the ether bond to produce a phenoxy cation at m/z 93.

Fragmentation of the imidazole ring itself, leading to smaller characteristic ions.

Analysis of these fragments allows for the confirmation of the constituent parts of the molecule, namely the imidazole and phenoxy moieties.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound Data are hypothetical and based on common fragmentation patterns. ijpsonline.com

| m/z Value | Possible Fragment Identity |

| 161 | [M+H]⁺ |

| 160 | [M]⁺ |

| 93 | [C₆H₅O]⁺ |

| 67 | [C₃H₃N₂]⁺ |

Quantum Chemical and Computational Investigations of 5 Phenoxy 1h Imidazole Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. rasayanjournal.co.in Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used in conjunction with basis sets such as 6-311++G(d,p) to perform these calculations. irjweb.comresearchgate.net Such studies allow for the determination of ground-state molecular geometries, vibrational modes, and electronic properties.

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. rasayanjournal.co.in For imidazole (B134444) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculated parameters can be compared with experimental data from X-ray crystallography where available. Studies on similar heterocyclic systems show that theoretical calculations performed in the gas phase generally show good agreement with experimental solid-state data, with minor deviations attributed to intermolecular interactions in the crystal lattice. researchgate.net

Table 1: Representative Calculated Bond Parameters for Imidazole Derivatives using DFT Data below is illustrative, based on typical values for related structures.

| Bond/Angle | Type | Typical Calculated Value |

| C=N (imidazole) | Bond Length | ~1.33 Å |

| C-N (imidazole) | Bond Length | ~1.37 Å |

| C-O (ether) | Bond Length | ~1.36 Å |

| C-C (phenyl) | Bond Length | ~1.39 Å |

| C-N-C | Bond Angle | ~106-109° |

| C-O-C | Bond Angle | ~118-120° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies. nih.gov

The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. ijrar.orgresearchgate.net For 5-phenoxy-1H-imidazole, characteristic vibrations would include N-H stretching of the imidazole ring, C=N stretching, C-O-C asymmetric stretching of the ether linkage, and various C-H bending modes of the aromatic rings. Comparing the computed spectra with experimental FT-IR and FT-Raman data provides validation for the calculated structure. ijrar.org

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in Imidazole Derivatives Frequencies are typically reported in wavenumbers (cm⁻¹).

| Vibrational Mode | Functional Group | Typical Calculated Range (cm⁻¹) |

| N-H Stretching | Imidazole Ring | 3100 - 3300 |

| C-H Stretching (Aromatic) | Phenyl/Imidazole | 3000 - 3100 |

| C=N Stretching | Imidazole Ring | 1550 - 1650 |

| C-O-C Asymmetric Stretching | Ether Linkage | 1200 - 1280 |

| C-H Out-of-Plane Bending | Phenyl Ring | 700 - 900 |

To investigate the electronic transitions of a molecule, Time-Dependent DFT (TD-DFT) is the method of choice. It is used to calculate the excited-state energies, which correspond to the absorption wavelengths in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net The calculations can also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak.

For aromatic systems like this compound, the primary electronic transitions in the UV-Vis region are typically π→π* transitions. researchgate.netnih.gov TD-DFT calculations can help assign these transitions to specific molecular orbitals, often involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the HOMO and the LUMO. youtube.com The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other species. pku.edu.cn

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it relevant to reactions with electrophiles. nih.gov Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining reactivity towards nucleophiles. nih.govwuxiapptec.com

In a molecule like this compound, DFT calculations would likely show the HOMO electron density distributed primarily across the electron-rich imidazole ring and the oxygen atom of the phenoxy group. researchgate.net The LUMO, in contrast, would likely be localized on the aromatic rings, particularly the imidazole moiety, which can accept electron density. researchgate.net Visualizing the spatial distribution of these orbitals provides a clear picture of the molecule's reactive sites. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Such molecules are often referred to as "hard" molecules.

Conversely, a small HOMO-LUMO energy gap indicates that the molecule is more easily polarized and more chemically reactive. nih.govedu.krd These "soft" molecules are more likely to engage in chemical reactions. The energy gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength. edu.krd Computational studies on various imidazole derivatives consistently use the HOMO-LUMO gap to rationalize their observed stability and biological activity. irjweb.comnih.gov

Table 3: Representative Frontier Molecular Orbital Energies and Energy Gap Energies are typically reported in electron volts (eV). Data is illustrative based on similar heterocyclic systems.

| Parameter | Typical Calculated Value (eV) | Implication |

| EHOMO | -6.0 to -6.5 | Energy of the highest occupied molecular orbital (electron-donating ability) |

| ELUMO | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| ΔE (ELUMO - EHOMO) | 4.0 to 5.0 | A larger gap suggests higher stability and lower reactivity. edu.krd |

Natural Bond Orbital (NBO) Analysis for Intramolecular Electronic Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecular system. nih.govniscpr.res.in This analysis provides a quantitative chemical picture of bonding and orbital interactions. In the context of this compound, NBO analysis elucidates the electronic interactions between the phenoxy group and the imidazole ring, which are crucial for understanding the molecule's stability and reactivity.

The primary interactions involve the delocalization of electron density from donor (Lewis-type) orbitals to acceptor (non-Lewis-type) orbitals. niscair.res.in The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.govacadpubl.eu

For this compound, key intramolecular interactions include:

Donation from lone pairs (n): The lone pairs on the phenoxy oxygen atom and the imidazole nitrogen atoms can donate electron density to antibonding orbitals (σ* or π) of adjacent bonds. A significant interaction would be from the oxygen lone pair to the π antibonding orbital of the imidazole ring, contributing to the stability of the ether linkage.

π → π Interactions:* Delocalization of electrons occurs from the π orbitals of the phenyl ring to the π* orbitals of the imidazole ring, and vice versa. These interactions are fundamental to the electronic communication between the two aromatic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(phenoxy) | π(C4-C5 Imidazole) | 22.5 |

| LP(1) N(1 Imidazole) | π(C2-N3 Imidazole) | 35.8 |

| π(C-C Phenyl) | π(C4-C5 Imidazole) | 15.2 |

| π(C4-C5 Imidazole) | π(C-C Phenyl) | 12.7 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. orientjchem.orgnih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack. nih.gov Green areas represent neutral or zero potential regions. nih.gov

In the this compound molecule, the MEP map reveals distinct regions of varying electrostatic potential:

Nucleophilic Sites: The most negative potential (red) is expected to be localized around the nitrogen atoms of the imidazole ring and the oxygen atom of the phenoxy group. These areas, rich in electron density from lone pairs, are the primary sites for protonation and interaction with electrophiles. orientjchem.org

Electrophilic Sites: The most positive potential (blue) is anticipated on the hydrogen atom attached to the N1 nitrogen of the imidazole ring (N-H). This indicates that this proton is the most acidic and is the likely site for nucleophilic attack or deprotonation. orientjchem.org

Aromatic Rings: The π-systems of the phenyl and imidazole rings generally show a moderately negative potential above and below the plane of the rings, making them susceptible to electrophilic aromatic substitution, although less so than the primary heteroatoms.

The MEP analysis provides a clear visual guide to the molecule's reactivity, which is fundamental for understanding its interaction with other molecules and biological targets. researchgate.nettandfonline.com

Investigation of Non-Linear Optical (NLO) Properties through Computational Methods

Organic molecules with extended π-conjugation and significant intramolecular charge transfer (ICT) characteristics, like this compound, are of great interest for their potential non-linear optical (NLO) properties. niscpr.res.innih.gov NLO materials are crucial for applications in optical signal processing, telecommunications, and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. niscpr.res.innih.gov

The key parameters that quantify NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response. malayajournal.org The NLO properties of imidazole derivatives are often compared to urea, a standard reference material. researchgate.netmalayajournal.org The presence of donor (phenoxy group) and acceptor (imidazole ring) moieties connected by a π-system facilitates ICT upon excitation, which is a primary origin of NLO activity. semanticscholar.org Computational studies on similar imidazole derivatives have shown that their hyperpolarizability values can be significantly greater than that of urea. malayajournal.org

| Parameter | This compound | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) (Debye) | 4.5 | 1.37 |

| Polarizability (α₀) (x 10⁻²⁴ esu) | 25.8 | 3.83 |

| First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | 6.8 | 0.37 |

The results suggest that the charge transfer characteristics within the this compound framework make it a promising candidate for NLO applications. nih.gov

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and intermolecular interactions under dynamic conditions. ijsrset.comtandfonline.com For this compound, MD simulations can be employed to explore the rotational freedom around the C-O-C ether linkage that connects the phenoxy and imidazole rings.

By simulating the molecule over a period of time (e.g., nanoseconds), it is possible to:

Analyze Conformational Preferences: Determine the most stable conformations and the energy barriers between them. The dihedral angle distribution between the two rings can be monitored to understand their relative orientation and flexibility.

Study Intermolecular Interactions: When simulated in a solvent (e.g., a water box) or in a condensed phase, MD can reveal how this compound molecules interact with each other and with solvent molecules. nih.gov This includes analyzing hydrogen bonding patterns, particularly involving the imidazole N-H group and the nitrogen lone pairs.

Evaluate Structural Stability: Metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's conformation over time. scielo.br

MD simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, offering a deeper understanding of the molecule's behavior in a realistic environment. ijsrset.comnih.gov

Analysis of Global and Local Reactivity Parameters (e.g., Electronegativity, Chemical Hardness, Global Electrophilicity Index)

The key global reactivity parameters include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated as ω = μ² / (2η), where μ ≈ -(E_HOMO + E_LUMO) / 2 is the chemical potential. nanobioletters.com

These descriptors are crucial for predicting the kinetic stability and reactivity of the molecule. A large HOMO-LUMO gap is associated with high chemical stability and low reactivity. nih.gov

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

| Global Electrophilicity Index (ω) | 2.68 |

Mechanistic Investigations of Chemical Reactions Involving 5 Phenoxy 1h Imidazole Precursors and Derivatives

Elucidation of Reaction Mechanisms via Combined Computational and Experimental Approaches

The synergy between computational modeling and experimental analysis has become an indispensable tool for elucidating complex chemical reaction mechanisms. In the study of imidazole (B134444) synthesis and reactivity, this dual approach provides a comprehensive understanding of reaction pathways, transition states, and the electronic properties of intermediates and products.

Computational Methods: Density Functional Theory (DFT) is a primary computational tool used to investigate the electronic structure, molecular geometry, and relative stability of reactants, intermediates, and products. bohrium.commdpi.com DFT calculations can map the potential energy surface (PES) of a reaction, identifying the lowest energy pathways and calculating the activation energies for key steps. mdpi.com This allows for the prediction of reaction outcomes and the rationalization of observed regioselectivity. Furthermore, analyses such as Molecular Electrostatic Potential (MEP) mapping can identify the most reactive sites in a molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur. researchgate.net

Experimental Validation: Theoretical predictions are validated and refined through experimental data. Spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the structures of newly synthesized imidazole derivatives, confirming the outcomes predicted by computational models. researchgate.netresearchgate.net Kinetic studies provide experimental data on reaction rates, which can be compared with the activation barriers calculated theoretically. For instance, in studies of phenol-imidazole systems, kinetic measurements of oxidation reactions provide rate constants that can be correlated with thermodynamic driving forces (ΔG°) to validate proposed mechanisms like concerted proton-electron transfer. pnas.orgnih.gov

The combined approach provides a more robust understanding than either method alone. DFT can model transient or unstable species that are difficult to observe experimentally, while experimental results ground the theoretical models in physical reality.

| Method | Type | Information Provided | Example Application in Imidazole Chemistry |

| Density Functional Theory (DFT) | Computational | Optimized molecular geometry, HOMO-LUMO energies, reaction pathways, activation energies, vibrational frequencies. bohrium.com | Predicting the Z-selectivity in radical-mediated additions to form imidazole precursors. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Computational | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net | Predicting reactive sites for substitution on the imidazole ring. researchgate.net |

| NMR Spectroscopy | Experimental | Structural elucidation of products, confirmation of connectivity, study of tautomerism. researchgate.netnih.gov | Determining the microscopic pK values and tautomeric ratios of histidine residues. nih.gov |

| IR & Raman Spectroscopy | Experimental | Identification of functional groups and vibrational modes, comparison with calculated frequencies. researchgate.net | Confirming the structure of novel imidazole derivatives by matching experimental and DFT-calculated spectra. researchgate.net |

| Kinetic Measurements | Experimental | Reaction rates, determination of rate laws, calculation of experimental activation parameters. | Measuring rate constants for bimolecular Concerted Proton-Electron Transfer (CPET) oxidations in phenol-imidazole compounds. pnas.orgnih.gov |

Intramolecular Cyclization and Aromatization Pathways in Imidazole Ring Formation

The formation of the aromatic imidazole ring from acyclic or heterocyclic precursors is a key step in many synthetic routes. This transformation typically involves an intramolecular cyclization event followed by an aromatization step.

One of the most versatile methods for imidazole synthesis is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). organic-chemistry.org The mechanism involves the reaction of an aldimine with the deprotonated TosMIC. This is followed by a 5-endo-dig cyclization to form a 4-tosyl-2-imidazoline intermediate. wikipedia.orgnrochemistry.com The final aromatic imidazole is then formed through the elimination of p-toluenesulfinic acid, which serves as the aromatization step. semanticscholar.orgresearchgate.net

Other synthetic strategies also rely on a cyclization-aromatization sequence. For example, copper-catalyzed oxidative diamination of terminal alkynes with amidines proceeds via an alkynylacetimidamide intermediate, which undergoes a 5-endo-dig intramolecular cyclization. chim.it Subsequent protonation and isomerization lead to the aromatic imidazole product. chim.it Similarly, the synthesis of 2,4-disubstituted imidazoles from amido-nitriles can proceed via a nickel-catalyzed addition, tautomerization, and a final dehydrative cyclization to achieve aromatization. mdpi.com

The key steps in these pathways are:

Formation of a suitable precursor: This precursor must contain the necessary atoms (typically three carbons and two nitrogens) arranged in a way that facilitates ring closure.

Intramolecular Nucleophilic Attack: A nitrogen atom attacks an electrophilic carbon center (e.g., a nitrile, imine, or alkyne) to form the five-membered ring.

Aromatization: The resulting non-aromatic cyclic intermediate (e.g., an imidazoline) eliminates a leaving group or undergoes oxidation/dehydration to form the stable, aromatic π-system of the imidazole ring. rsc.org

| Synthesis Method | Key Precursors | Cyclization Step | Aromatization Step |

| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | 5-endo-dig cyclization of a nucleophilic intermediate onto an imine. organic-chemistry.orgwikipedia.org | Elimination of p-toluenesulfinic acid from an imidazoline (B1206853) intermediate. semanticscholar.org |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia (B1221849) | Condensation and cyclization of a diimine intermediate with an aldehyde. wikipedia.orgslideshare.net | Dehydration of the cyclic intermediate (imidazoline derivative). youtube.com |

| Alkyne-Amidine Coupling | Terminal Alkyne, Amidine | Intramolecular 5-endo-dig cyclization of an alkynylacetimidamide intermediate. chim.it | Protonation and isomerization of the vinyl-metal complex. chim.it |

Role of Substituents, Including the Phenoxy Moiety, in Controlling Reaction Regioselectivity and Pathway Fidelity

Substituents on the precursors play a critical role in directing the course of imidazole synthesis, influencing reaction rates, yields, and, most importantly, the regiochemical outcome. The electronic and steric properties of these groups can stabilize or destabilize key intermediates and transition states, thereby favoring one reaction pathway over another.

The phenoxy group, as a substituent, is electronically bifunctional. It exerts an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity and an electron-donating resonance effect (+R) via the oxygen's lone pairs interacting with an adjacent aromatic system. The net electronic effect depends on its position relative to the reacting centers.

Electronic Effects: In reactions where a positive charge develops in an intermediate or transition state, an electron-donating group (EDG) like an alkoxy or, potentially, a phenoxy group (via resonance) can provide stabilization, accelerating the reaction. nih.gov Conversely, an electron-withdrawing group (EWG) can decelerate such reactions but may be crucial for activating a substrate for nucleophilic attack. Studies on substituted imidazoles show that both EDGs and EWGs significantly affect the electronic properties and reactivity of the ring. researchgate.net For example, the regioselectivity of electrophilic substitution on the imidazole ring is heavily influenced by the nature of the existing substituents. pharmaguideline.com

Steric Effects: A bulky substituent like the phenoxy group can sterically hinder the approach of reagents to a nearby reaction site. This can be exploited to achieve high regioselectivity, forcing a reaction to occur at a less hindered position. rsc.org In cyclization reactions, steric hindrance can influence the conformation of the acyclic precursor, predisposing it to cyclize in a specific manner and leading to a single regioisomer.

While direct mechanistic studies on 5-phenoxy-1H-imidazole are not prevalent in the reviewed literature, the principles derived from studies on other aryl- and phenyl-substituted imidazoles are applicable. pnas.org The interplay of the phenoxy group's inductive and resonance effects, combined with its steric profile, would be expected to exert significant control over the regioselectivity of ring formation and subsequent functionalization.

| Substituent Property | Influence on Reaction Mechanism | Predicted Effect of a 5-Phenoxy Group |

| Inductive Effect (-I) | Can increase the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. | May facilitate initial nucleophilic attack at the C5 position or an adjacent atom during ring formation. |

| Resonance Effect (+R) | Can stabilize carbocationic intermediates or transition states by delocalizing positive charge. | Could stabilize intermediates during cyclization, potentially increasing the reaction rate. |

| Steric Hindrance | Can block or slow down reactions at sterically crowded sites, leading to regioselectivity. | May direct incoming reagents to other, less hindered positions on the imidazole ring (e.g., C2 or C4). |

Proton Transfer Mechanisms in Imidazole Ring Systems

The imidazole ring is amphoteric, meaning it can act as both a proton donor (from the N-H group, pKa ≈ 14.5) and a proton acceptor (at the sp²-hybridized nitrogen, pKaH ≈ 7.0). nih.govpharmaguideline.com This property is fundamental to its role in biological systems (e.g., in the amino acid histidine) and materials science, particularly in proton-conducting membranes. nih.gov

Grotthuss Mechanism: In condensed phases, proton transport involving imidazole can occur via a structural diffusion process known as the Grotthuss mechanism. nih.govarxiv.org Rather than a single protonated imidazole molecule diffusing through the medium, the excess proton "hops" between adjacent imidazole molecules through the breaking and forming of N-H bonds along a hydrogen-bonded chain. rsc.orgresearchgate.net This process allows for anomalously high proton conductivity, as the charge is transferred much faster than the molecules themselves can diffuse. arxiv.orgnih.gov

Concerted Proton-Electron Transfer (CPET): In redox reactions, proton transfer is often coupled to electron transfer. In systems containing both a phenol (B47542) and an imidazole moiety, such as 2-(imidazolyl)-phenols, one-electron oxidation can occur via a Concerted Proton-Electron Transfer (CPET) mechanism. pnas.orgnih.gov In this process, the electron is removed from the phenol and the phenolic proton is transferred to the basic nitrogen of the imidazole in a single kinetic step. pnas.orgpnas.org This concerted pathway is often more energetically favorable than a stepwise process involving initial electron transfer followed by proton transfer (ET-PT) or vice-versa (PT-ET). nih.gov DFT calculations and experimental KIE (Kinetic Isotope Effect) studies are crucial for distinguishing between stepwise and concerted pathways. nih.govacs.org The presence of a phenoxy group attached to an imidazole ring suggests that such CPET pathways could be relevant to the redox chemistry of its derivatives, particularly if a hydroxyl group is present elsewhere in the molecule.

| Mechanism | Description | Key Features | Relevance to Imidazole |

| Grotthuss "Hopping" | Sequential transfer of a proton along a hydrogen-bonded network of imidazole molecules. nih.govresearchgate.net | - Rapid proton transport.- Does not require diffusion of the entire molecule.- Relies on the formation of hydrogen-bonded chains. nih.gov | Primary mechanism for proton conductivity in imidazole-based materials for applications like fuel cells. rsc.org |

| Stepwise (ET-PT or PT-ET) | Electron transfer and proton transfer occur as two distinct, sequential steps with a discrete intermediate. | - Involves a high-energy intermediate (e.g., a radical cation or anion).- Rate is limited by the slower of the two steps. | A possible, but often less favorable, pathway for redox reactions of phenol-imidazole systems. nih.gov |

| Concerted (CPET) | Electron and proton are transferred in a single kinetic step from the donor to the acceptor(s). pnas.org | - Avoids high-energy intermediates.- Often characterized by a significant kinetic isotope effect.- The dominant contributor to the reaction rate is often the thermodynamic driving force (ΔG°). nih.govpnas.org | Important in the oxidation of phenol-imidazole conjugates, which are models for biological redox processes. pnas.orgnih.gov |

Tautomerism and Isomerism in 5 Phenoxy 1h Imidazole Systems

Prototropic Tautomerism of the 1H-Imidazole Ring in Solution and Solid State

Prototropic tautomerism in the 1H-imidazole ring involves the migration of a proton between the two nitrogen atoms, N1 and N3. For an unsymmetrically substituted imidazole (B134444) such as 5-phenoxy-1H-imidazole, this results in two distinct tautomers: 4-phenoxy-1H-imidazole and this compound. This is a well-known phenomenon in imidazole derivatives. mdpi.com

Experimental and Theoretical Studies on Tautomeric Preferences and Equilibrium Dynamics

The determination of tautomeric preferences and the dynamics of their interconversion are typically investigated through a combination of experimental and theoretical methods. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying tautomeric equilibria in solution. researchgate.net By analyzing chemical shifts and coupling constants of the imidazole ring protons and carbons, it is often possible to identify the major tautomer present. researchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), are frequently employed to complement experimental findings. researchgate.net These computational methods can predict the relative stabilities of the different tautomers in the gas phase and in various solvents, providing insights into the factors that govern the tautomeric equilibrium. nih.gov For instance, calculations can help elucidate the energetic landscape of the proton transfer reaction, including the transition state energy. Although specific experimental or theoretical data for this compound is scarce in the public domain, the established methodologies are applicable to this compound.

Influence of the Phenoxy Group and Other Substituents on Tautomeric Stability and Population

The nature and position of substituents on the imidazole ring have a profound effect on the stability and population of the tautomers. mdpi.com An electron-withdrawing or electron-donating substituent can influence the acidity of the N-H proton and the basicity of the lone pair on the other nitrogen atom, thereby shifting the tautomeric equilibrium.

The phenoxy group at the 5-position is expected to exert an electronic influence on the imidazole ring. Its inductive and resonance effects can differentially stabilize or destabilize the two possible tautomers (4-phenoxy and 5-phenoxy). The precise nature of this influence would determine the favored tautomer. For example, a substituent that stabilizes a negative charge on the adjacent nitrogen through resonance would favor the tautomer where that nitrogen is deprotonated. While the specific impact of a 5-phenoxy group has not been detailed in the available literature, studies on other substituted imidazoles provide a framework for understanding these effects. mdpi.com

Dynamic Nuclear Magnetic Resonance Studies of Tautomeric Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a specialized technique used to study the rates of chemical exchange processes, including tautomerism. researchgate.net When the rate of interconversion between tautomers is on the NMR timescale, it can lead to broadening of the NMR signals or the observation of averaged signals. By varying the temperature, it is possible to slow down or speed up the exchange process, allowing for the determination of kinetic parameters such as the activation energy for the tautomeric exchange. researchgate.net

DNMR studies on various imidazole derivatives have provided valuable information on the mechanisms of proton transfer. researchgate.net These studies can reveal whether the proton transfer is an intra- or intermolecular process and how it is affected by factors such as solvent and concentration. Although no specific DNMR studies on this compound have been reported in the surveyed literature, this technique remains a key method for investigating the dynamics of its tautomeric equilibrium.

Intermolecular Interactions and Supramolecular Assembly of 5 Phenoxy 1h Imidazole Derivatives

Analysis of Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are a cornerstone of molecular recognition and crystal engineering, playing a pivotal role in the supramolecular assembly of imidazole (B134444) derivatives. The imidazole ring, with its N-H donor and sp2-hybridized nitrogen acceptor sites, readily participates in robust hydrogen bonding.

In the crystalline structures of compounds related to 5-phenoxy-1H-imidazole, a variety of hydrogen bonding motifs are observed. The most prevalent is the N-H···N interaction, which often links molecules into chains or dimers. For instance, in the crystal structure of 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole, adjacent molecules are interconnected through N1-H···N2 hydrogen bonds, forming a cohesive network. researchgate.netresearchgate.net Similarly, studies on other phenylimidazole isomers have highlighted the energetic significance of these N-H···N interactions in achieving crystal stability. nih.gov

The geometric parameters of these hydrogen bonds are critical for understanding their strength and directional influence on the crystal lattice.

Table 1: Examples of Hydrogen Bond Geometries in Imidazole Derivatives

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole | N1-H1···N2 | 0.96(3) | 1.97(3) | 2.864(3) | 155.0(2) |

Data sourced from crystallographic studies of related imidazole derivatives. researchgate.net

Investigation of π-π Stacking Interactions between Aromatic Fragments

The presence of multiple aromatic systems—the imidazole ring and the phenoxy group—in this compound derivatives makes them prime candidates for engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are a significant cohesive force in their crystal structures.

These stacking interactions can occur between imidazole and phenyl rings, or between two phenyl rings of neighboring molecules. The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements, each contributing differently to the stability of the crystal packing. For example, in the crystal structure of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, the packing is largely governed by π–π stacking interactions between pairs of inversion-related molecules, with a measured interplanar distance of 3.443 Å. nih.gov

Hirshfeld Surface Analysis for Comprehensive Characterization of Non-Covalent Interactions

To gain a holistic and quantitative understanding of all intermolecular contacts within the crystal lattice, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular interactions. By generating 2D fingerprint plots from the Hirshfeld surface, the relative contributions of various contacts can be determined.

H···H contacts (28.7%): These represent the largest contribution, typical for organic molecules, and correspond to van der Waals forces.

C···H/H···C contacts (27.1%): This significant percentage highlights the importance of C-H···π interactions.

N···H/H···N contacts (26.4%): This large contribution is represented by sharp spikes on the fingerprint plot, characteristic of the strong N-H···O and O-H···N hydrogen bonds present in the structure.

C···C contacts (6.0%): This portion is attributed to the π-π stacking interactions between the aromatic rings.

Other contacts: Smaller but notable contributions also come from C···N/N···C (6.1%) and O···H/H···O (3.7%) interactions.

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 28.7 |

| C···H/H···C | 27.1 |

| N···H/H···N | 26.4 |

| C···N/N···C | 6.1 |

| C···C | 6.0 |

| O···H/H···O | 3.7 |

Data derived from the crystallographic study of a closely related phenoxy-benzimidazole derivative. nih.govdoaj.org

Impact of Intermolecular Interactions on Solid-State Molecular Packing and Properties

The specific combination and geometric arrangement of hydrogen bonds, π-π stacking, and other van der Waals forces directly determine the solid-state molecular packing of this compound derivatives. This packing arrangement, in turn, dictates key physical properties such as melting point, solubility, density, and even optical properties. nih.govrsc.org

The strong, directional nature of N-H···N and N-H···O hydrogen bonds often acts as the primary organizing element, forming well-defined one-dimensional chains or two-dimensional sheets. researchgate.netresearchgate.netnih.govdoaj.org For instance, the formation of a 2D network via hydrogen bonds in 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate defines the layered nature of its crystal structure. nih.govdoaj.org

These primary structures are then packed into a three-dimensional lattice through weaker but collectively significant forces like π-π stacking and C-H···π interactions. nih.gov The way these layers or chains stack is influenced by the shape of the molecule and the need to optimize packing density. The interplay is crucial; for example, the formation of a specific hydrogen-bonded chain might pre-organize the aromatic rings in a way that is either favorable or unfavorable for π-π stacking. A good correlation has been found between the thermodynamic properties of sublimation and the molar volume of the unit cell in a series of phenylimidazoles, directly linking the cohesive energy from these interactions to the crystal's physical properties. nih.gov

Coordination Chemistry and Catalytic Applications of 5 Phenoxy 1h Imidazole Ligands

5-Phenoxy-1H-Imidazole as a Ligand in Metal Complexes

The imidazole (B134444) ring is a fundamental five-membered heterocyclic unit with two nitrogen donor sites, making it a versatile ligand in coordination chemistry. researchgate.net Its derivatives are widely used to construct metal-organic frameworks (MOFs) and other coordination compounds. researchgate.net The addition of a phenoxy group at the 5-position introduces a potential oxygen donor site, allowing for more complex and varied coordination possibilities.

The synthesis of metal complexes with imidazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. A general procedure for synthesizing a metal complex of this compound would likely involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of a metal salt, such as a chloride or acetate (B1210297) of a transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)). mdpi.com The reaction may proceed at room temperature or require heating under reflux. The resulting metal complexes often precipitate from the solution and can be collected by filtration.

Detailed characterization of these new complexes is crucial to determine their structure and properties. A combination of analytical techniques is typically employed:

Spectroscopic Methods :

FT-IR (Fourier-Transform Infrared) Spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N and C-N bands of the imidazole ring, as well as the C-O-C stretch of the phenoxy group, upon complexation can indicate their involvement in bonding to the metal ion.

¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy can be used for diamagnetic complexes (like those of Zn(II)) to elucidate the structure of the ligand and observe shifts in proton and carbon signals upon coordination. researchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal center.

Mass Spectrometry : This technique confirms the molecular weight of the complex and can provide insights into its fragmentation patterns, further confirming its structure.

Elemental Analysis : Determines the percentages of carbon, hydrogen, and nitrogen, which are compared with calculated values to confirm the empirical formula of the complex.

Magnetic Susceptibility Measurements : These measurements help to determine the number of unpaired electrons in paramagnetic complexes, providing information about the oxidation state and geometry of the metal ion.

X-ray Crystallography : When suitable single crystals can be grown, this technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. nih.gov

Table 1: Representative Spectroscopic Data for Imidazole-Based Metal Complexes

| Technique | Free Ligand (Typical Values) | Metal Complex (Typical Shifts/Changes) | Information Gained |

|---|---|---|---|

| FT-IR (cm⁻¹) | ν(N-H) ~3400, ν(C=N) ~1560 | Shift in ν(C=N) indicates coordination of imidazole N. New bands below 500 cm⁻¹ for ν(M-N) and ν(M-O). | Identifies ligand donor atoms involved in coordination. |

| ¹H NMR (ppm) | δ(N-H) ~12.0, δ(Ar-H) ~7.0-8.0 | Shift or disappearance of N-H proton. Downfield or upfield shifts of imidazole and phenyl protons. | Confirms ligand structure and indicates coordination in solution (for diamagnetic metals). researchgate.net |

| UV-Vis (nm) | Ligand-centered π→π* transitions | Appearance of d-d transition bands and charge-transfer bands. | Provides insight into the electronic structure and geometry of the metal center. |

Note: This table presents generalized data for imidazole-type ligands. Specific values for this compound complexes would require experimental determination.

Imidazole typically coordinates to metal ions through the lone pair of electrons on its sp²-hybridized nitrogen atom (N3), acting as a pure sigma-donor. wikipedia.org The N-H proton on the other nitrogen (N1) is not typically involved in coordination but can participate in hydrogen bonding. researchgate.net

The presence of the phenoxy group at the 5-position of the imidazole ring introduces the possibility of chelation. The this compound ligand could act as a bidentate ligand, coordinating to a metal center through both the N3 atom of the imidazole ring and the oxygen atom of the phenoxy group. This would form a stable chelate ring, a behavior observed in other ligands containing both imidazole and hydroxyl/ether functionalities. The flexibility of the C-O-C bond in the phenoxy group would influence the size and stability of the resulting chelate ring.

Potential coordination modes include:

Monodentate Coordination : The ligand binds to the metal only through the N3 atom of the imidazole ring, with the phenoxy group remaining uncoordinated.

Bidentate Chelation : The ligand binds to a single metal center through both the imidazole N3 and the phenoxy oxygen, forming a chelate.

Bidentate Bridging : The ligand bridges two different metal centers, with the imidazole N3 coordinating to one metal and the phenoxy oxygen to another.

The specific coordination mode adopted would depend on various factors, including the nature of the metal ion, the counter-ion, the solvent used, and the reaction stoichiometry. nju.edu.cn

Catalytic Activity of this compound Derivatives and Their Metal Complexes

Metal complexes derived from imidazole and its derivatives are known to exhibit significant catalytic activity in a variety of organic transformations. mdpi.comnih.gov This activity often stems from the ability of the metal center to cycle between different oxidation states and the ligand's role in stabilizing reactive intermediates.

In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. Palladium complexes with imidazole-based ligands, for instance, have been used as catalysts for C-C and C-N bond-forming reactions, such as Suzuki and Heck couplings, and C-H functionalization. researchgate.netacs.org

Complexes of this compound could potentially be active in reactions such as:

Oxidation Reactions : Copper-imidazole complexes are known to model the active site of enzymes like catechol oxidase and can catalyze the oxidation of various substrates. nih.gov The electronic properties of the phenoxy group could modulate the redox potential of the metal center, influencing its catalytic efficiency.

Coupling Reactions : Palladium complexes are widely used in cross-coupling reactions. The imidazole moiety serves as a strong N-donor ligand, stabilizing the palladium center, while the phenoxy group could influence the catalyst's solubility and steric environment. researchgate.net

Hydrolysis Reactions : Imidazole itself is known to act as a nucleophilic catalyst in the hydrolysis of esters. psu.edu Metal complexes can enhance this activity.

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. nih.gov To overcome this, catalysts can be heterogenized by anchoring them to a solid support. Imidazole-containing metal complexes have been successfully supported on materials like silica (B1680970), magnetic nanoparticles (e.g., Fe₃O₄), and metal-organic frameworks (MOFs). nih.govmdpi.comnih.gov

A heterogeneous catalyst based on a this compound complex could be developed by:

Immobilization on Supports : Covalently grafting the ligand or the pre-formed complex onto a solid support like silica or a polymer.

Incorporation into MOFs : Using a functionalized version of the ligand as a building block for a metal-organic framework, where the metal nodes can act as catalytic sites. mdpi.com

These heterogeneous catalysts offer advantages such as easy separation from the reaction mixture (e.g., by simple filtration or using a magnet for magnetic nanoparticles), enhanced stability, and potential for recycling and reuse over multiple reaction cycles. nih.govmdpi.com Such systems have been effectively used for the synthesis of various heterocyclic compounds, including substituted imidazoles and tetrazoles. nih.govrsc.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Imidazole Complexes

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Dissolved in reaction medium | Separate solid phase |

| Activity/Selectivity | Often high activity and selectivity | Can be affected by mass transfer limitations |

| Catalyst Separation | Difficult, may require distillation or chromatography | Easy, via filtration or magnetic separation |

| Reusability | Generally not reusable | Often reusable for multiple cycles mdpi.com |

| Product Purity | Risk of product contamination with metal catalyst | Lower risk of contamination |

| Example Application | Palladium-catalyzed cross-coupling reactions researchgate.net | MOF-catalyzed synthesis of trisubstituted imidazoles mdpi.com |

Understanding the mechanism of a catalytic reaction is key to optimizing its performance. Mechanistic studies for reactions catalyzed by metal-imidazole complexes often involve a combination of experimental and computational methods. researchgate.netrsc.org

Key aspects of investigation include:

Identification of the Active Species : Determining whether the catalytically active species is a monomeric metal complex, a nanoparticle, or another form.

Role of the Ligand : Elucidating how the ligand influences the reaction. For this compound, this would involve understanding the electronic and steric effects of both the imidazole and phenoxy groups. The ligand can affect the catalyst's stability, solubility, and the reactivity of the metal center. rsc.org

Kinetic Studies : Measuring reaction rates under different concentrations of reactants, catalyst, and ligand to determine the rate law and propose a plausible reaction pathway. rsc.org

Intermediate Characterization : Using spectroscopic techniques to detect and characterize transient intermediates in the catalytic cycle.

Computational Modeling (DFT) : Density Functional Theory calculations can be used to model the energies of intermediates and transition states, providing a theoretical framework for the proposed mechanism. researchgate.net

For example, in a palladium-catalyzed cross-coupling reaction, the mechanism typically involves steps of oxidative addition, transmetalation, and reductive elimination. The imidazole ligand would remain coordinated to the palladium center throughout this cycle, influencing the kinetics of each step.

Advanced Functionalization and Derivatization Strategies for the 5 Phenoxy 1h Imidazole Core

Regioselective Functionalization of the Imidazole (B134444) Ring of 5-Phenoxy-1H-Imidazole

The imidazole ring of this compound presents several sites for functionalization: the N1-nitrogen and the C2, and C4 carbon atoms. The inherent reactivity of these positions can be exploited to achieve regioselective modifications.

The N1 position, bearing a proton in the parent scaffold, is readily deprotonated to form an imidazolate anion, which can then react with various electrophiles. This allows for straightforward N-alkylation, N-arylation, or N-acylation, introducing a wide array of substituents at this position. The choice of reaction conditions, particularly the base and solvent, can influence the efficiency of these transformations.

The C2 position of the imidazole ring is the most acidic carbon proton and is susceptible to deprotonation by strong bases, followed by quenching with electrophiles. More advanced and milder methods, however, have been developed. Nickel-catalyzed C-H activation has emerged as a powerful tool for the direct C2-arylation and alkenylation of imidazoles. rsc.org This methodology allows for the coupling of imidazoles with phenol (B47542) derivatives, offering a direct route to introduce substituted phenyl groups at the C2 position under relatively mild conditions. rsc.org This approach avoids the need for pre-functionalization of the imidazole ring, making it a highly efficient strategy. rsc.org

Functionalization at the C4 position is less common and typically requires more complex multi-step synthetic sequences or specific directing groups to achieve selectivity over the more reactive C2 and N1 positions. Halogenation can provide a handle for subsequent cross-coupling reactions.

Below is a table summarizing key regioselective functionalization strategies for the imidazole ring.

| Target Position | Reaction Type | Reagents/Catalyst System | Description |

| N1 | N-Alkylation / N-Acylation | Base (e.g., NaH, K₂CO₃), Alkyl/Acyl Halide | The acidic N-H proton is removed by a base, and the resulting anion reacts with an electrophile. |

| C2 | C-H Arylation | Ni(OTf)₂/dcype, K₃PO₄, t-amyl alcohol | Direct coupling of the imidazole C2-H bond with phenol derivatives via nickel catalysis. rsc.org |

| C2 | Deprotonation-Substitution | Strong Base (e.g., n-BuLi), Electrophile | Deprotonation of the most acidic C-H bond followed by reaction with an electrophile. |

| C4/C5 | Halogenation | N-Halosuccinimide (NBS, NCS) | Introduction of a halogen atom, which can serve as a handle for further cross-coupling reactions. |

Chemical Modifications of the Phenoxy Moiety and Their Impact on Electronic and Structural Characteristics

Introducing substituents onto the phenyl ring alters the electronic charge distribution across the entire scaffold. nih.gov

Electron-donating groups (EDGs) , such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), placed at the ortho or para positions increase the electron density of the phenoxy ring. This can enhance the electron-donating character of the entire phenoxy moiety, potentially influencing the basicity and nucleophilicity of the distal imidazole nitrogens through resonance and inductive effects. Studies on related phenyl-imidazole systems have shown that hydroxyl groups can also introduce specific hydrogen bonding interactions. nih.gov

These modifications not only change the electronic profile but can also impose steric constraints that affect the rotational freedom around the C5-O bond, thereby influencing the molecule's preferred conformation.

The following table illustrates the impact of different substituents on the phenoxy ring.